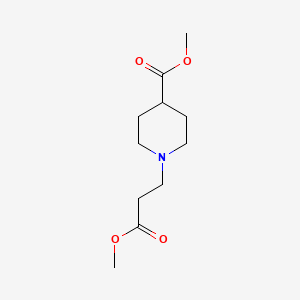

Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate” is a chemical compound that is structurally similar to Remifentanil . Remifentanil is a potent ultra short-acting synthetic opioid given to patients during surgery for pain relief and adjunctive to an anaesthetic . It is a specific mu-type-opioid receptor agonist which means it reduces sympathetic nervous system tone, and causes respiratory depression and analgesia .

Molecular Structure Analysis

The molecular structure of this compound is similar to that of Remifentanil . It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function .Chemical Reactions Analysis

The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Scientific Research Applications

- It binds to μ-opioid receptors, providing effective pain relief without prolonged sedation or respiratory depression .

- Remifentanil undergoes direct metabolism in the plasma by non-specific esterases. This rapid breakdown contributes to its short half-life and predictable pharmacokinetics .

- Piperidine derivatives, including remifentanil , have been explored for chiral optimization. The piperidine ring plays a crucial role in this process .

- Researchers have designed novel bivalent ligands, such as SW-WL-2 , which incorporate a remifentanil derivative covalently linked to a dermorphin-like structure. These ligands hold promise for pain management .

- In cases of acute intoxication or fatalities, analyzing blood and urine samples for remifentanil metabolites is crucial. Detection of these metabolites confirms exposure to the compound and aids interpretation .

Anesthesia and Pain Management

Metabolic Pathways and Pharmacokinetics

Chiral Optimization

Bivalent Ligands in Pain Management

Forensic Toxicology

Mechanism of Action

Target of Action

Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate is a synthetic compound It is structurally similar to fentanyl analogs , which primarily target the opioid receptors in the nervous system .

Mode of Action

Based on its structural similarity to fentanyl analogs, it can be hypothesized that it interacts with opioid receptors, leading to a series of downstream effects .

Biochemical Pathways

Fentanyl analogs, which are structurally similar, are known to affect pathways involving reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .

Pharmacokinetics

It is known that similar compounds, such as remifentanil, are metabolized directly in the plasma by non-specific esterases, a group of enzymes found in blood and tissues throughout the body . This results in an ultra-short duration of action .

Result of Action

Similar compounds have been associated with severe adverse effects, including addiction, coma, and death .

Action Environment

It is known that the metabolic pathways of similar compounds can be influenced by various factors, including the presence of certain enzymes .

properties

IUPAC Name |

methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-15-10(13)5-8-12-6-3-9(4-7-12)11(14)16-2/h9H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXFBTGWXGDXBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCC(CC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2904881.png)

![2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide](/img/structure/B2904889.png)

![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2904892.png)

![N-[4-chloro-6-(isopropylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2904895.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2904897.png)

![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2904901.png)